Lanthanum ethylsulfate

Übersicht

Beschreibung

Lanthanum ethylsulfate is a heterocyclic organic compound . It is a type of lanthanide-based compound, which are known for their unique chemical characteristics including fluorescent and potent magnetic properties due to their unique 4f electrons .

Synthesis Analysis

The synthesis of lanthanide-based compounds like Lanthanum ethylsulfate involves various strategies. The choice of organic linker impacts the final network topology . Lanthanide metals are strong reducing agents and can be applied in various manners in organic synthesis .Molecular Structure Analysis

The molecular structure of Lanthanum ethylsulfate is complex and can exhibit diverse structures such as cage-like, ring-like, ball-like, and disc-like structures . The structure is influenced by the choice of organic linker .Chemical Reactions Analysis

Lanthanum-based compounds have unique redox chemistry and valence electronic structure. They have accessible oxidation states and variability in their electronic structure . Lanthanum modulates reaction pacemakers on a single catalytic nanoparticle .Physical And Chemical Properties Analysis

Lanthanum is a malleable, ductile, and soft metal . It oxidizes rapidly when exposed to air and burns readily at 150 °C to form lanthanum oxide . The physical and chemical properties of tetravalent lanthanide ions in extended solids and molecules have been studied .Wissenschaftliche Forschungsanwendungen

Spectroscopy and Crystallography Studies :

- Lanthanum ethylsulfate is used in studies involving the polarized absorption spectrum and Zeeman effect, particularly in crystals containing Pu3+. These studies help in characterizing ground-state levels and excited states of the elements involved (Lämmermann & Conway, 1963).

- It plays a significant role in hyperfine structure studies in holmium ethylsulfate, highlighting its importance in understanding complex spectral phenomena (Hellwege, Hüfner, & Pelzl, 1967).

Paramagnetic Resonance and Electron Transfer Studies :

- In paramagnetic resonance studies, Lanthanum ethylsulfate is used as a host for isotopically pure trivalent gadolinium, aiding in determining crystal field and hyperfine structure parameters (Bernstein & Dobbs, 1975).

- Research on electron-transfer regimes in persulfate-based nonradical oxidation processes, essential in wastewater purification, also involves Lanthanum ethylsulfate (Ren et al., 2021).

Catalysis and Material Science :

- Lanthanum ethylsulfate's properties are explored in catalytic synthesis, such as in the study of Lanthanum methanesulfonate catalysis for esterification processes (Hao-jie, 2008).

- It is also a subject of interest in the development of composite materials, such as silica-lanthanum oxide composites used in selective phosphopeptides enrichment (Jabeen et al., 2012).

Environmental Applications :

- Its application in managing eutrophication in surface water through lanthanum-modified bentonite is another significant area of research (Copetti et al., 2016).

Zukünftige Richtungen

Lanthanum-based adsorbents have been used for selective phosphate removal . Future research directions include the development of Ln-MOFs, understanding the effects of continuous flow operation on phosphate removal and recovery efficiency, and more pilot-scale studies involving La-based adsorbents .

Eigenschaften

IUPAC Name |

ethyl sulfate;lanthanum(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O4S.La/c3*1-2-6-7(3,4)5;/h3*2H2,1H3,(H,3,4,5);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIQVLFCKCVMMS-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

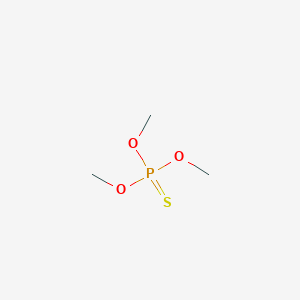

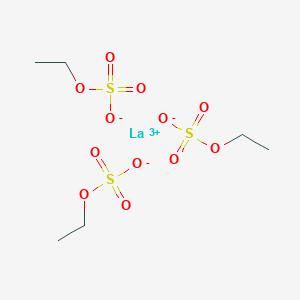

CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15LaO12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648473 | |

| Record name | Lanthanum tris(ethyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lanthanum ethylsulfate | |

CAS RN |

1070-79-7 | |

| Record name | Lanthanum tris(ethyl sulfate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)